3a-Hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid
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Overview
Description
3a-Hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid is a complex organic compound with the molecular formula C11H12N2O3 and a molecular weight of 220.22 g/mol . This compound is a certified reference material and is often used as a pharmaceutical secondary standard . It belongs to the tryptophan family and is typically found in powder form .
Preparation Methods
The synthesis of 3a-Hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid can be achieved through various synthetic routes. One method involves the conversion of 3-aminoethyl-3-alkyloxindoles to 3a,8a-dialkyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indoles via an addition-cyclization sequence . Another method includes the reaction of the compound with cysteine in 25% trifluoroacetic acid to establish a crosslink between tryptophan and cysteine .
Chemical Reactions Analysis
3a-Hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, oxidation of L- or DL-tryptophan by one molar equivalent of peroxyacetic acid in water at 0-5°C results in a mixture of diastereoisomers of the compound . Common reagents used in these reactions include peroxyacetic acid and trifluoroacetic acid . Major products formed from these reactions include N-formylkynurenine and other diastereoisomeric products .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a certified reference material in pharmaceutical quality control to provide a convenient and cost-effective alternative to pharmacopeia primary standards . Additionally, it is employed in various analytical applications, including pharma release testing, method development for qualitative and quantitative analyses, and food and beverage quality control testing .
Mechanism of Action
it is known to interact with molecular targets and pathways involved in the oxidation and reduction processes of tryptophan derivatives . Further research is needed to elucidate the specific molecular targets and pathways involved in its mechanism of action.
Comparison with Similar Compounds
3a-Hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid can be compared with other similar compounds such as 1-(3-Indolylmethyl)-1,2,3,4-tetrahydro-b-carboline-3-carboxylic acid, 10-Methoxy-2,3,4,4a,6,6a-hexahydro1benzofuro[3,2-c]indole-5(1H)-carboximidamide hydrochloride, and 7-[(3-Chloro-4-fluoroanilino)carbonyl]amino-1H-indole-2-carboxylic acid . These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific use as a pharmaceutical secondary standard and its role in the oxidation and reduction processes of tryptophan derivatives .
Properties
Molecular Formula |
C11H12N2O3 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
8b-hydroxy-2,3,3a,4-tetrahydro-1H-pyrrolo[2,3-b]indole-2-carboxylic acid |
InChI |
InChI=1S/C11H12N2O3/c14-9(15)8-5-11(16)6-3-1-2-4-7(6)12-10(11)13-8/h1-4,8,10,12-13,16H,5H2,(H,14,15) |
InChI Key |
JRCODGSPROVDTR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2C1(C3=CC=CC=C3N2)O)C(=O)O |
Origin of Product |
United States |
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